2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane
Description
2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a diazoethyl (-CH₂-N₂) functional group at the 2-position of the dioxolane ring, adjacent to a phenyl substituent. The 1,3-dioxolane scaffold is widely employed in organic synthesis due to its stability and versatility as a protecting group for carbonyl compounds . The diazo group introduces unique reactivity, enabling applications in cyclopropanation, carbene generation, and photochemical transformations.
Properties
CAS No. |
57331-87-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(1-diazoethyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H12N2O2/c1-9(13-12)11(14-7-8-15-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
LDQGRVKREKKBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])C1(OCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, reactive, and functional differences between 2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane and related dioxolane derivatives:
Table 1: Comparative Analysis of 1,3-Dioxolane Derivatives
Key Comparative Insights
Reactivity Profiles :
- The diazoethyl group confers explosive reactivity under thermal or photolytic conditions, enabling carbene-mediated cyclopropanation—a feature absent in bromoethyl or ethenyl derivatives .
- Bromoethyl derivatives serve as precursors for elimination or nucleophilic substitution, while ethenyl derivatives undergo addition or polymerization .
- Halogenated aryl derivatives (e.g., 3-bromophenyl) are pivotal in cross-coupling reactions, leveraging the halogen as a leaving group .
Stability and Stereoelectronic Effects :
- The parent 2-phenyl-1,3-dioxolane exhibits stability under oxidative conditions due to its electron-rich dioxolane ring .
- Fluorophenyl and bromophenyl derivatives exhibit altered electronic properties, influencing hyperconjugation and regioselectivity in reactions .
Applications :
- Imidazole-dioxolanes demonstrate bioactivity as enzyme inhibitors, contrasting with the synthetic utility of diazoethyl derivatives in materials science .
- Ethenyl derivatives are used in polymer chemistry, whereas diazoethyl compounds find niche roles in photolithography or agrochemical synthesis .
Safety and Handling :
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